

Technical Guide on 2-Amino-8-oxononanoic Acid and its Analogs

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Compound of Interest

Compound Name: 2-Amino-8-oxononanoic acid

Cat. No.: B12426565

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Executive Summary

This technical guide addresses the natural occurrence and sources of **2-Amino-8-oxononanoic acid**. An extensive review of scientific literature and chemical databases reveals that this compound is not a well-documented natural product. Its occurrence in biological systems appears to be minimal or is not reported, and a dedicated biosynthetic pathway has not been identified. The compound is commercially available, suggesting its primary relevance is as a synthetic molecule for specialized applications, such as the genetic incorporation of non-standard amino acids into proteins for site-specific modification.^{[1][2][3]}

Given the scarcity of information on the target molecule, this guide provides a detailed analysis of a structurally similar and biologically crucial compound: 8-Amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).^[4] AON is a well-characterized, naturally occurring keto-amino acid that serves as the first committed intermediate in the biosynthesis of biotin (Vitamin B7) in a wide range of organisms, including bacteria, archaea, fungi, and plants.^{[5][6][7][8]} Understanding the biosynthesis and analysis of AON provides a valuable framework for researchers interested in the broader class of keto-amino acids.

This document summarizes the known chemical properties of **2-Amino-8-oxononanoic acid** and presents a comprehensive overview of the natural occurrence, biosynthesis, and experimental analysis of AON as a functional analog.

Chemical Profile of 2-Amino-8-oxononanoic Acid

2-Amino-8-oxononanoic acid is an alpha-amino acid with a nine-carbon backbone featuring a ketone group at the 8th position.

Property	Value
IUPAC Name	2-Amino-8-oxononanoic acid
Molecular Formula	C ₉ H ₁₇ NO ₃
Molecular Weight	187.24 g/mol
CAS Number	1219456-00-4
Chemical Structure	CH ₃ -C(=O)-(CH ₂) ₅ -CH(NH ₂)-COOH

While its natural occurrence is not established, it has been used synthetically for genetic incorporation into proteins in *E. coli*, enabling site-specific labeling and modification under near-physiological conditions.[\[1\]](#)[\[2\]](#)

A Functional Analog: 8-Amino-7-oxononanoate (AON) in Biotin Biosynthesis

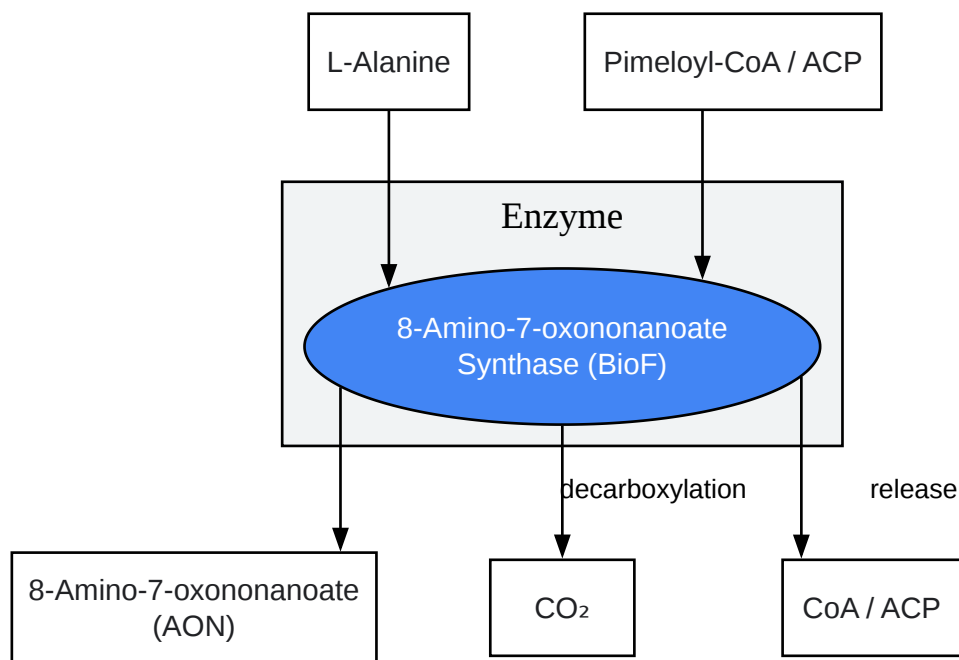
In contrast to the titular compound, 8-Amino-7-oxononanoate (AON) is a vital metabolite found across multiple kingdoms of life. It is the product of the first key step in the conserved biotin synthesis pathway.[\[6\]](#)[\[9\]](#)

AON is an essential intermediate in the biosynthesis of biotin, a vitamin required by all domains of life.[\[6\]](#)[\[10\]](#) Organisms that synthesize their own biotin, such as most bacteria, plants, and fungi, contain the enzymatic machinery to produce AON.[\[5\]](#)[\[6\]](#) Its presence has been confirmed in organisms like *Escherichia coli*, *Bacillus subtilis*, *Saccharomyces cerevisiae*, and in higher plants such as *Lavandula vera* (lavender).[\[6\]](#)[\[7\]](#)[\[11\]](#) In these organisms, AON exists as a transient intracellular metabolite that is quickly converted to the next intermediate in the pathway.

AON is synthesized in a single, well-characterized enzymatic step catalyzed by 8-amino-7-oxononanoate synthase (AONS), the product of the *bioF* gene.[\[6\]](#)[\[10\]](#)[\[12\]](#) This enzyme is a pyridoxal 5'-phosphate (PLP)-dependent synthase that catalyzes the decarboxylative condensation of two substrates: L-alanine and a pimeloyl thioester.[\[5\]](#)[\[13\]](#)

The overall reaction is: L-alanine + Pimeloyl-thioester \rightarrow 8(S)-amino-7-oxononanoate + CO₂ + Thioester Carrier

The specific pimeloyl thioester used can vary between organisms. For instance, *E. coli* can utilize either pimeloyl-CoA or pimeloyl-ACP (Acyl Carrier Protein), whereas *B. subtilis* shows a strong preference for pimeloyl-CoA.[6][10]



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Caption: Biosynthesis of 8-Amino-7-oxononanoate (AON) via BioF enzyme.

Kinetic parameters for AONS have been determined for the *E. coli* enzyme, providing insight into the efficiency of AON production.

Parameter	Value	Conditions
Substrate	L-Alanine	-
k ₁ (Aldimine Formation)	2 x 10 ⁴ M ⁻¹ s ⁻¹	Rapid formation with L-alanine
k ₁ (Aldimine Formation)	125 M ⁻¹ s ⁻¹	Slow formation with D-alanine (non-substrate)

Table references:[13]

Experimental Protocols

The study of AON and its biosynthesis involves specific biochemical assays. Below is a generalized protocol for assaying the activity of 8-amino-7-oxononanoate synthase (BioF).

This protocol is adapted from methods used to assess the substrate specificity of BioF enzymes from *E. coli* and *B. subtilis*.^[9]

Objective: To determine if a purified BioF enzyme can produce biologically active AON from specific substrates (e.g., pimeloyl-CoA or pimeloyl-ACP).

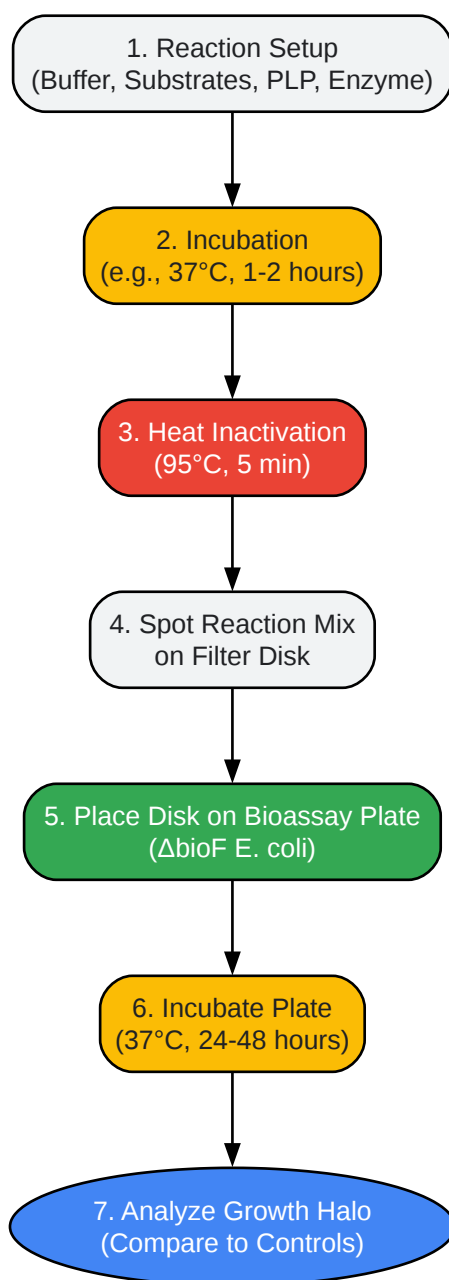
Materials:

- Purified BioF enzyme
- Substrates: L-alanine, pimeloyl-CoA (or pimeloyl-ACP)
- Pyridoxal 5'-phosphate (PLP) cofactor
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- *E. coli* Δ bioF reporter strain (an auxotroph that cannot grow without AON or downstream intermediates)
- Minimal agar plates lacking biotin
- Sterile filter paper disks
- Redox indicator (e.g., 2,3,5-triphenyltetrazolium chloride) for visualizing growth

Workflow:

- Enzymatic Reaction Setup:
 - In a microcentrifuge tube, combine the reaction buffer, L-alanine, PLP, and the pimeloyl thioester substrate.

- Initiate the reaction by adding the purified BioF enzyme.
- Include a negative control reaction lacking the enzyme.
- Incubate at an optimal temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
- Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).
- Bioassay:
 - Prepare minimal agar plates containing the Δ bioF reporter strain and the redox indicator.
 - Spot a defined volume (e.g., 10 μ L) of the reaction mixture (and the negative control) onto sterile filter paper disks placed on the agar surface.
 - Spot a positive control of authentic AON standard.
 - Incubate the plates at 37°C for 24-48 hours.
- Analysis:
 - Growth of the reporter strain around a disk (visualized as a colored halo by the redox indicator) indicates the successful synthesis of biologically active AON.
 - The size of the growth halo can be used for semi-quantitative comparison of enzyme activity with different substrates.



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Caption: Experimental workflow for the bioassay of AON synthesis.

Conclusion

While **2-Amino-8-oxononanoic acid** is of interest as a synthetic tool for protein engineering, it is not a recognized natural product with a known metabolic origin. In contrast, its structural analog, 8-Amino-7-oxononanoate (AON), is a universally important intermediate in the biosynthesis of biotin. The study of the AON pathway, its synthase enzyme BioF, and the

associated analytical methods provides a robust and well-documented example of keto-amino acid metabolism in nature. This guide serves to clarify the current scientific understanding of the requested compound and provides a detailed technical overview of its closest functional and structural analog in biology.

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